

A Comprehensive Technical Guide to the History and Development of Carbaryl

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This technical guide provides an in-depth exploration of the carbamate insecticide, **Carbaryl**. It covers its historical context, synthesis, mechanism of action, toxicological profile, environmental fate, and the development of insect resistance. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed experimental protocols and data presented for clear, comparative analysis.

Introduction and Historical Development

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide discovered and developed by Union Carbide.[1] It was first registered for use on cotton in the United States in 1958 and saw its first full year of commercial use in 1959.[2][3] Marketed most famously under the brand name Sevin®, Carbaryl was hailed as a major breakthrough in pesticide development, representing the first highly successful carbamate insecticide to be used on a large scale.[1][2] Its popularity stemmed from its effectiveness against over 100 species of insect pests on a wide variety of crops, for forestry, and in home and garden applications.[4][5] Unlike the persistent chlorinated pesticides of the era, carbamates like Carbaryl were noted for being more rapidly detoxified and eliminated in vertebrates.[1] By 1976, approximately 11 million kilograms were applied annually to U.S. farm crops, making it one of the most widely used insecticides in the country.[4][6]

Chemical Synthesis of Carbaryl

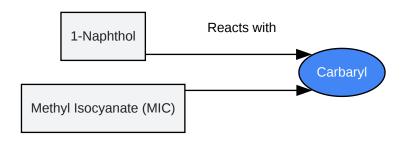
The synthesis of **Carbaryl** has been a subject of significant chemical and industrial interest, with methodologies evolving to address safety and efficiency concerns.



2.1. Commercial Synthesis Routes

Historically, the most common and cost-effective method for producing **Carbaryl** involved the direct reaction of 1-naphthol with methyl isocyanate (MIC).[1] This process, while efficient, involves the highly toxic and volatile MIC, the accidental release of which led to the Bhopal disaster in 1984.[1][4]

An alternative and safer, though more costly, synthesis route avoids the direct use of MIC as a reactant. In this process, 1-naphthol is first treated with phosgene to produce 1-naphthylchloroformate. This intermediate is then reacted with methylamine to yield **Carbaryl**.[1] This "greener" route uses the same reagents required for MIC synthesis but in a different sequence, thereby avoiding the production and storage of large quantities of methyl isocyanate.[1][7] Other synthesis routes utilize methylcarbamoyl chloride in reaction with 1-naphthol.[5]



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Caption: Primary industrial synthesis pathway for Carbaryl.

2.2. Experimental Protocol: Laboratory Synthesis of Carbaryl

This protocol describes a laboratory-scale synthesis adapted from established procedures.[8] [9]

Materials:

- 1-naphthol (2.0 g, 0.0139 mol)
- Dry ethyl ether (4 ml)
- Triethylamine (5 drops, catalyst)



- Methyl isocyanate (0.87 g, 0.0153 mol) in 4 ml of acetone
- 25-ml round-bottom flask with reflux condenser
- · Steam bath or heating mantle
- Ice bath
- · Buchner funnel and filter paper

Procedure:

- Dissolve 2.0 g of 1-naphthol in 4 ml of dry ethyl ether in a 25-ml round-bottom flask.
- Add 5 drops of triethylamine (as a catalyst) and a boiling stone to the flask.[8] Triethylamine
 acts as a base to convert the weakly nucleophilic 1-naphthol into a stronger nucleophile for a
 more rapid reaction.[8][9]
- Add the acetone solution containing 0.87 g of methyl isocyanate to the flask.
- Attach a reflux condenser and gently heat the mixture on a steam bath for approximately 15 minutes.
- Toward the end of the reflux period, crystals of Carbaryl will begin to separate from the solution.
- After the reflux, cool the flask in an ice-water bath for 10 minutes to complete the crystallization process.
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the filter cake twice with 4-ml portions of cold ethyl ether, allowing the ether to stand on the filter for a few seconds before applying suction.
- Allow the product to air dry. The expected yield is approximately 1.8 g of 1-naphthyl-N-methylcarbamate (Carbaryl).

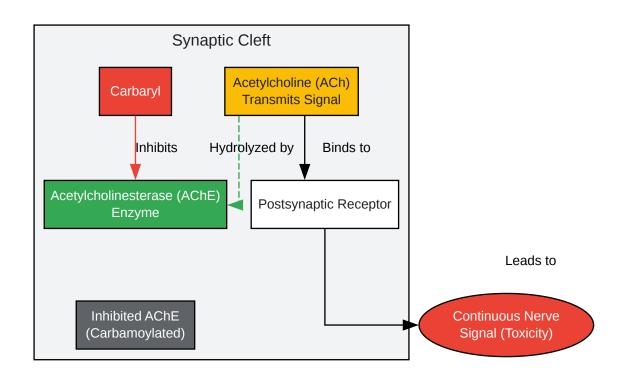
Mechanism of Action



Carbaryl's insecticidal activity stems from its role as a neurotoxin.[4] It functions by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the nervous system in both insects and mammals.[1][10]

Acetylcholine is a neurotransmitter that carries signals across nerve synapses.[11] After a signal is transmitted, AChE is responsible for breaking down acetylcholine, terminating the nerve impulse.[10][11] **Carbaryl** and other carbamate insecticides are reversible inhibitors of AChE.[1] They are structurally similar to acetylcholine and bind to the active site of the AChE enzyme.[1] This binding results in the carbamoylation of the enzyme, forming a carbamoylated enzyme complex that is much more stable and hydrolyzes very slowly (minutes) compared to the acetylated enzyme formed with acetylcholine (microseconds).[1]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[10] This causes continuous and uncontrolled firing of nerve impulses, leading to hyperexcitability of the nervous system.[10][12] Symptoms in poisoned insects progress from uncontrolled movement, tremors, and paralysis to eventual death.[10][13] While the inhibition is reversible, the slow rate of decarbamoylation allows for a toxic accumulation of acetylcholine.[1][10]



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Caption: Mechanism of Carbaryl's neurotoxicity via AChE inhibition.

Toxicology Profile

Carbaryl exhibits a broad range of toxicity across different species. It is generally considered moderately toxic to mammals but highly toxic to many aquatic invertebrates and beneficial insects like honeybees.[11][12] The U.S. Environmental Protection Agency (EPA) has classified **Carbaryl** as "likely to be carcinogenic to humans" based on studies showing increased tumors in mice at high doses.[12]

4.1. Mammalian Toxicity

Carbaryl is moderately toxic to mammals via oral ingestion and has low dermal toxicity.[11][14] Signs of poisoning include typical cholinergic symptoms such as excessive salivation, muscle tremors, nausea, and in severe cases, paralysis and death.[14][15] Cats have been noted as being particularly sensitive among tested species.[11][14]

Table 1: Acute Toxicity of Carbaryl in Mammals

Species	Route	LD50 (mg/kg)	Toxicity Category	Reference(s)	
Rat (male)	Oral	250 - 850	Moderate	[1][11][14]	
Rat (female)	Oral	311.5	Moderate	[11][14]	
Rat (both)	Dermal	>2000	Low	[11][14]	
Rabbit	Oral	710	Low	[11][14]	
Rabbit	Dermal	>2000	Low	[11][14]	
Mouse	Oral	100 - 650	Moderate	[1]	
Dog	Oral	>500 (survived)	-	[11][14]	

| Cat | Oral | 125 - 250 | Moderate |[11][14] |

4.2. Avian and Aquatic Toxicity



Carbaryl's toxicity varies significantly among non-mammalian species. It is considered practically non-toxic to slightly toxic to birds but can range from slightly to highly toxic to fish, depending on the species.[12][14] It is exceptionally toxic to aquatic invertebrates and honeybees.[11][12]

Table 2: Ecotoxicity of Carbaryl

Species Group	Species Example	Exposure	LC50 / LD50	Toxicity Category	Reference(s
Avian	Pigeon	Acute Oral	1000 - 3000 mg/kg	Slightly Toxic	[11][14]
	Bobwhite Quail	Acute Oral	>2000 mg/kg	Practically Non-toxic	[11]
Fish	Atlantic Salmon	96-hour	0.25 mg/L	Highly Toxic	[11][14]
	Black Bullhead	96-hour	20 mg/L	Slightly Toxic	[11][14]
Aquatic Invertebrates	Water Flea (Daphnia magna)	48-hour	6 μg/L	Very Highly Toxic	[11]
	Glass Shrimp	48-hour	5.6 μg/L	Very Highly Toxic	[11]
	Stoneflies	48-hour	1.7 - 5.6 μg/L	Very Highly Toxic	[11]

| Insects | Honey Bee (Apis mellifera) | Topical | 1 μ g/bee | Highly Toxic |[11] |

Metabolism and Environmental Fate

5.1. Metabolism

In mammals, **Carbaryl** is rapidly absorbed, metabolized, and excreted.[12][16] Peak blood levels are observed 15-30 minutes after ingestion.[12] The liver quickly breaks it down into

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inactive products, which are then eliminated primarily through urine and feces within a few days.[12][15] Because it is not concentrated in fat and is eliminated rapidly, it is not expected to bioaccumulate in mammals.[1][15]

In insects, metabolism also occurs, but the rate and pathways can differ, influencing susceptibility. The primary metabolite in both vertebrates and invertebrates is 1-naphthol.[17] [18] Other metabolites include hydroxylated derivatives such as 4- and 5-hydroxycarbaryl.[19]

5.2. Environmental Fate

Carbaryl is considered non-persistent in the environment compared to older organochlorine insecticides.[1]

- Soil: **Carbaryl** is susceptible to degradation by soil microbes, with the process being faster in warmer, moister, and anoxic (low oxygen) conditions.[17] Its mobility in soil is influenced by organic matter content; it leaches more readily from sandy soils than from soils rich in organic matter.[20]
- Water: It is unstable in alkaline water and hydrolyzes readily, with a half-life of about 4 days at a pH of 8.[17][20] The major degradation product in water is 1-naphthol.[17] Photolysis (degradation by sunlight) also contributes to its breakdown in surface waters.[17]
- Air: Due to its low vapor pressure, **Carbaryl** is not highly volatile. However, it can become airborne as spray drift during application and can then be degraded by reacting with hydroxyl radicals in the atmosphere.[20]

Insect Resistance to Carbaryl

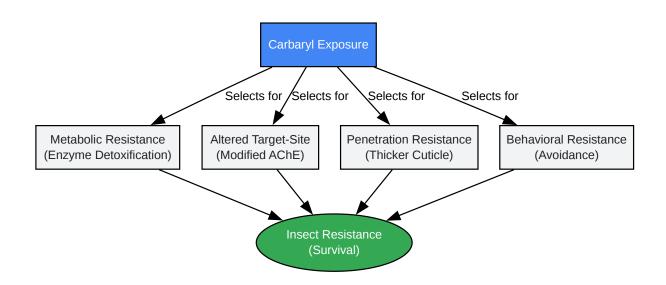
As with many insecticides, prolonged and widespread use of **Carbaryl** has led to the development of resistance in numerous insect populations. Resistance is a heritable change in a pest population's sensitivity that reduces the effectiveness of a pesticide.[21] The primary mechanisms of resistance to **Carbaryl** include:

Metabolic Resistance: This is the most common mechanism.[22][23] Resistant insects
possess enhanced levels or more efficient forms of detoxification enzymes, such as
esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases.[21]



[23] These enzymes break down **Carbaryl** into non-toxic metabolites more quickly than in susceptible insects.[23]

- Altered Target-Site Resistance: This involves genetic mutations that alter the structure of the
 acetylcholinesterase (AChE) enzyme, the target site of Carbaryl.[24][25] These
 modifications reduce the binding affinity of Carbaryl to the enzyme, rendering it less effective
 at inhibition.[23]
- Penetration Resistance: Some resistant insects have a modified or thicker cuticle (outer exoskeleton) that slows the absorption and penetration of the insecticide into their bodies.
 [22][24] This mechanism often acts in concert with other resistance types.[22]
- Behavioral Resistance: Resistant insects may develop behaviors to avoid contact with the insecticide.[22][24] This can include leaving a treated area or reducing feeding on sprayed surfaces.[24]



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Caption: Logical overview of insect resistance mechanisms to **Carbaryl**.

Analytical Methods for Detection

Monitoring **Carbaryl** residues in food and environmental samples is crucial for regulatory and safety purposes. Several analytical methods are employed for its detection:



- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or diode-array detection (DAD), is a common and robust method for quantifying Carbaryl.[26][27][28][29]
- Gas Chromatography (GC): GC is another widely used technique for pesticide residue analysis, including Carbaryl.[26]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a sensitive immunoassaybased method for detecting Carbaryl.[26]
- Capillary Electrophoresis (CE): This technique can be used for the rapid separation and quantification of Carbaryl, often by analyzing its hydrolysis product, 1-naphthol.[26][30]

Experimental Protocols

8.1. Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of **Carbaryl** on AChE activity using a colorimetric assay based on Ellman's reagent.[31][32][33]

Materials:

- Purified Acetylcholinesterase (AChE) enzyme
- Phosphate Buffered Saline (PBS), pH 7.4
- Acetylthiocholine iodide (ATCI), substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Carbaryl stock solution (dissolved in ethanol or DMSO)
- 96-well microplate
- Microplate reader (412 nm)

Procedure:



- Reagent Preparation:
 - Prepare a working solution of AChE (e.g., 0.2-0.5 U/mL) in PBS.
 - Prepare a solution of ATCI (e.g., 15 mM) in deionized water.
 - Prepare a solution of DTNB (e.g., 3 mM) in PBS.
 - Prepare serial dilutions of Carbaryl in PBS containing a small, constant percentage of the organic solvent (e.g., <1% ethanol) to achieve the desired final test concentrations (e.g., 10⁻⁷ to 10⁻³ M).[31]
- Assay Setup (in a 96-well plate):
 - Test Wells: Add 45 μL of the AChE working solution and 5 μL of the corresponding
 Carbaryl dilution to each well.
 - \circ Negative Control (No Inhibitor): Add 45 μ L of AChE solution and 5 μ L of the solvent blank (PBS with solvent).
 - \circ Blank (No Enzyme): Add 45 µL of PBS and 5 µL of the solvent blank.
- Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor (Carbaryl) to interact with the enzyme.
- Reaction Initiation: Prepare a reaction mix containing DTNB and ATCI in PBS. Add 150 μ L of this reaction mix to all wells to start the enzymatic reaction.
- Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.
 Continue to take readings at regular intervals (e.g., every minute for 10 minutes). The rate of change in absorbance is proportional to the AChE activity.
- Calculation:
 - Calculate the rate of reaction (ΔAbs/min) for each well.
 - Determine the percent inhibition for each Carbaryl concentration using the formula: %
 Inhibition = [1 (Rate of Test Well / Rate of Negative Control)] * 100



 Plot the percent inhibition against the logarithm of the Carbaryl concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

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